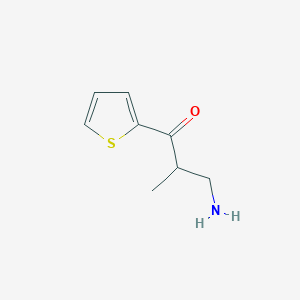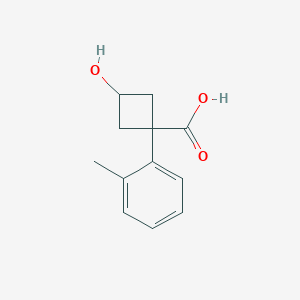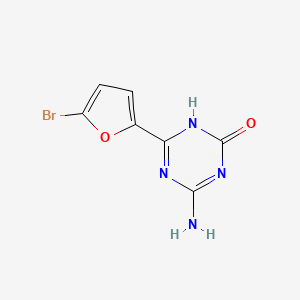
2-(2-Chlorophenyl)-2,2-difluoroacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-2,2-difluoroacetonitrile is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an acetonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile typically involves the reaction of 2-chlorobenzonitrile with difluoromethylating agents. One common method includes the use of difluoromethyltrimethylsilane (TMSCF2H) in the presence of a base such as potassium tert-butoxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Addition Reactions: The nitrile group can react with nucleophiles to form imines or amides.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium hydroxide are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include primary amines.
Applications De Recherche Scientifique
2-(2-Chlorophenyl)-2,2-difluoroacetonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity. The exact pathways and molecular targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
- 2-(2-Chlorophenyl)-2,2-difluoroethanol
- 2-(2-Chlorophenyl)-2,2-difluoropropane
- 2-(2-Chlorophenyl)-2,2-difluorobutane
Comparison: 2-(2-Chlorophenyl)-2,2-difluoroacetonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it a valuable compound for various research and industrial purposes.
Propriétés
Formule moléculaire |
C8H4ClF2N |
|---|---|
Poids moléculaire |
187.57 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-2,2-difluoroacetonitrile |
InChI |
InChI=1S/C8H4ClF2N/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4H |
Clé InChI |
SQRWUBGAXOPNJS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(C#N)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)




amine](/img/structure/B13158784.png)




![3-{Imidazo[1,2-a]pyridin-2-yl}propan-1-amine](/img/structure/B13158819.png)
![5-[(4-Methoxyphenyl)methyl]-4,6-dimethylpyrimidine-2-thiol](/img/structure/B13158826.png)
